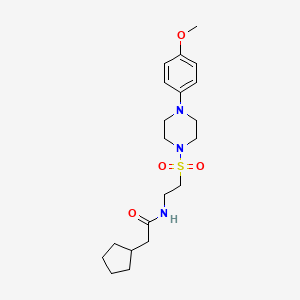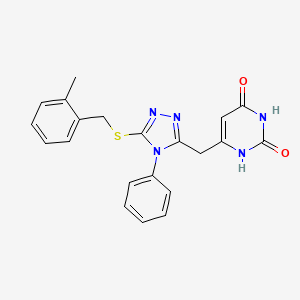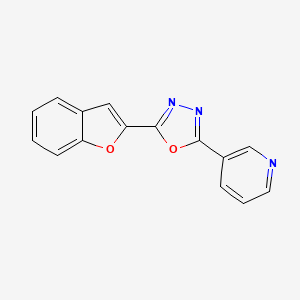![molecular formula C14H14ClNO3S2 B3001657 2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034417-17-7](/img/structure/B3001657.png)
2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H14ClNO3S2 and its molecular weight is 343.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Rearrangement and Cyclization in Synthesis : N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens are converted into thienotetrahydro-pyridines, yielding rearranged 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and non-rearranged 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine under different acid treatments (Mackay & Waigh, 1982).
- Synthesis of Organothiophosphorus Compounds : Involves reactions leading to the formation of novel dithiophosphonate compounds and their characterization, including crystal structure determination (Karakus, 2006).
- Crystal Structure of Pyridine Derivatives : Studies on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, revealing weak hydrogen-bonding interactions (Ma et al., 2018).
Chemical and Pharmacological Properties
- Radiopharmaceutical Synthesis : Preparation of radiolabeled compounds like LY175326, showcasing synthetic procedures and kinetic analysis for its metabolites (Kau et al., 1985).
- Formation of Substituted Pyridines : An isothiourea-catalyzed process is described for creating di-, tri-, and tetrasubstituted pyridines, highlighting the incorporation of valuable sulfonate groups (Stark et al., 2014).
- Monoclinic Form of Clopidogrel Hydrogen Sulfate : Investigation into the crystal structure of clopidogrel hydrogen sulfate, revealing differences in cation conformation and intermolecular hydrogen bonds (Chernyshev et al., 2010).
- Synthesis and Antimicrobial Activity : Exploring new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, with potential applications in antimicrobial treatments (El‐Emary et al., 2002).
- Synthesis of Spiro[benzothieno-3,4'-pyridines] : Investigating reactions with acetylene dicarboxylic ester to form spiro[benzothiophene-3,4'-pyridines], a novel chemical transformation (Voskressensky et al., 2010).
- Synthesis of Highly Emissive Fluorophores : Research on 2-methoxy- and 2-morpholino pyridine compounds, highlighting their strong fluorescence properties in various solvents (Hagimori et al., 2019).
- Synthesis and Anti-Estrogenic Activity : Elaborating on the synthesis of specific pyridine derivatives with potent antiestrogenic activity, useful in pharmacological applications (Jones et al., 1979).
- Studies on Anticonvulsant Activities : Investigating novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for their potential anticonvulsant activities, indicating their potential in medical applications (Ohkubo et al., 1996).
- Insecticidal Applications : Examining the toxicity of pyridine derivatives against the cowpea aphid, demonstrating their potential use in pest control (Bakhite et al., 2014).
Propiedades
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-19-11-4-2-3-5-13(11)21(17,18)16-7-6-12-10(9-16)8-14(15)20-12/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPUBGUCSLZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)


![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

